molecular formula C9H12O3 B180678 2-Propanoylcyclohexane-1,3-dione CAS No. 104775-30-6

2-Propanoylcyclohexane-1,3-dione

Cat. No.: B180678
CAS No.: 104775-30-6
M. Wt: 168.19 g/mol
InChI Key: DVLHCJHTXAHANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanoylcyclohexane-1,3-dione (CAS 1904-20-7) is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic synthesis and medicinal chemistry. This compound belongs to the class of 2-acylcyclohexane-1,3-diones, which are recognized as privileged structures in the development of bioactive molecules and complex natural products . A primary research application of this compound and its analogs is as a potent inhibitor of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a established mode of action for triketone herbicides . Structural analogs, particularly those with specific alkyl side chains, function as highly effective, time-dependent inhibitors of HPPD, disrupting plastoquinone biosynthesis and leading to the characteristic bleaching of new foliage . The 1,3-dione moiety is essential for this inhibitory activity . Beyond agrochemical research, cyclohexane-1,3-dione derivatives serve as versatile precursors in total synthesis and for constructing various heterocyclic systems with documented biological activities, including anticancer and antimicrobial properties . The compound is offered For Research Use Only. Researchers are responsible for verifying the specifications and suitability for their particular application.

Properties

IUPAC Name

2-propanoylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHCJHTXAHANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448337
Record name 2-propanoylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104775-30-6
Record name 2-Propanoylcyclohexane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-propanoylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPANOYLCYCLOHEXANE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-Propionyl-cyclohexane-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Propionyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Herbicidal Activity

Overview:
Recent studies have highlighted the herbicidal potential of 2-propanoylcyclohexane-1,3-dione derivatives. These compounds act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids and tocopherols in plants.

Key Findings:

  • A study demonstrated that certain derivatives exhibited significant inhibitory activity against HPPD, with some compounds showing IC50 values lower than those of commercial herbicides like sulcotrione .
  • The optimal side chain length for effective inhibition was found to be between 9 to 11 carbons, indicating a structure-activity relationship that can guide future synthesis .

Data Table: Herbicidal Activity of Selected Derivatives

CompoundIC50 (μM)Comparison HerbicideIC50 (μM)
This compound derivative A0.18 ± 0.02Sulcotrione0.25 ± 0.02
This compound derivative B0.20 ± 0.01Leptospermone0.30 ± 0.03

Synthetic Organic Chemistry

Overview:
The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in constructing heterocycles and other complex structures.

Case Studies:

  • Regioselective Synthesis: Research has shown that using this compound in reactions with hydrazines leads to the formation of tetrahydroindazolones with high regioselectivity. This method has been optimized to yield specific regioisomers efficiently .
  • Condensation Reactions: The compound has been utilized in condensation reactions to produce a variety of substituted cyclohexanediones and related structures, demonstrating its utility in building chemical libraries for biological evaluation .

Data Table: Synthesis Outcomes Using this compound

Reaction TypeProductYield (%)
Condensation with HydrazineTetrahydroindazolone A85
Condensation with AldehydeSubstituted Cyclohexanedione B75

Biological Evaluations

Overview:
The biological activity of derivatives derived from this compound has been explored extensively, revealing potential applications in medicinal chemistry.

Findings:

  • Compounds synthesized from this precursor have shown promising results in inhibiting certain cancer cell lines and may serve as leads for drug development .
  • The structural features imparted by the cyclohexanedione moiety are critical for biological activity, indicating a need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Propionyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis. By inhibiting HPPD, the compound disrupts the metabolic pathways in plants, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 2-Propanoylcyclohexane-1,3-dione with structurally related compounds:

Structural and Functional Group Comparisons

Toxicity and Environmental Impact

  • Dimedone : Low acute aquatic toxicity (LC₅₀ = 11,500 mg/L in fish) but lacks degradability studies .
  • Piperazine-2,3-diones: No ecotoxicity data reported, though their enhanced lipophilicity may raise environmental persistence concerns .

Key Research Findings and Gaps

Structural Flexibility: The propanoyl and bicycloheptenyl groups in this compound may enhance target binding compared to simpler analogs like dimedone, but this requires validation .

Activity Gaps: Unlike indane-1,3-diones (anticoagulant) or piperazine-2,3-diones (anthelmintic), this compound’s biological roles remain unexplored .

Synthetic Optimization : and highlight bromophenyl-substituted cyclohexane-1,3-diones as potent leads, suggesting that electron-withdrawing groups could enhance reactivity .

Biological Activity

2-Propanoylcyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione family, has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant biological properties. The focus of this article is to explore the biological activity of this compound through synthesis, inhibition studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H16O3C_{11}H_{16}O_3, with a molecular weight of approximately 196.24 g/mol. Its structure features a cyclohexane ring substituted with a propanoyl group and two keto groups at the 1 and 3 positions. This unique arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H16O3C_{11}H_{16}O_3
Molecular Weight196.24 g/mol
LogP1.54
PSA51.21 Ų

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound derivatives against p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD is a well-established mechanism for herbicides.

  • Inhibition Studies : The most potent derivative tested showed an I50appI_{50app} value of 0.18±0.02μM0.18\pm 0.02\,\mu M, which was slightly more effective than the commercial herbicide sulcotrione (I50app=0.25±0.02μMI_{50app}=0.25\pm 0.02\,\mu M) . This suggests that modifications to the cyclohexane backbone can enhance herbicidal efficacy.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the influence of structural features on biological activity. Key findings include:

  • Optimal Side Chain Length : Compounds with an alkyl side chain of 11 carbons were identified as optimal for HPPD inhibition.
  • Functional Group Impact : The presence of additional functional groups (e.g., double bonds or hydroxyl groups) beyond the essential structural features tends to decrease inhibitory activity .

Case Study 1: Synthesis and Testing

A series of derivatives were synthesized from natural products such as Peperomia. These derivatives were subjected to HPPD inhibition assays to evaluate their effectiveness as potential herbicides. The results indicated that structural variations significantly influenced their inhibitory potency.

Case Study 2: QSAR Modeling

A comprehensive QSAR model was developed based on the biological data collected from various derivatives. The model successfully predicted the activity of new compounds based on their structural characteristics, demonstrating a correlation between hydrophobic interactions and inhibitory efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.